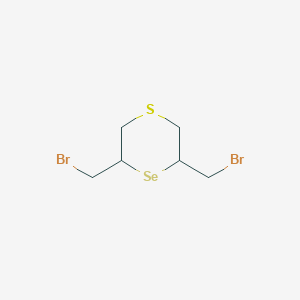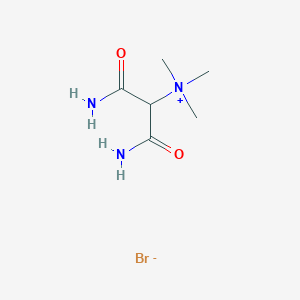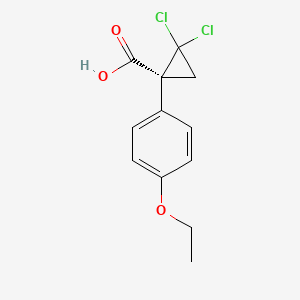![molecular formula C9H9Cl2NO3 B14511242 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid CAS No. 62804-94-8](/img/structure/B14511242.png)
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an oxy group at position 3, which is further connected to a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid typically involves the reaction of 2,6-dichloropyridine with butanoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of butanoic acid reacts with the chlorinated pyridine in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and facilitate the separation of the final product.
化学反応の分析
Types of Reactions
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
2-(2,6-Dichloropyridin-3-yl)acetic acid: Another derivative with similar structural features.
Uniqueness
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the butanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
62804-94-8 |
|---|---|
分子式 |
C9H9Cl2NO3 |
分子量 |
250.08 g/mol |
IUPAC名 |
2-(2,6-dichloropyridin-3-yl)oxybutanoic acid |
InChI |
InChI=1S/C9H9Cl2NO3/c1-2-5(9(13)14)15-6-3-4-7(10)12-8(6)11/h3-5H,2H2,1H3,(H,13,14) |
InChIキー |
CFGRODMRWGPCBU-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)OC1=C(N=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)



![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)


![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)



![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)
